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Introduction

4-(Morpholin-4-yl)-piperidine and its dihydrochloride salt are valuable intermediates in organic

synthesis, particularly in the pharmaceutical industry. The presence of both the morpholine and

piperidine scaffolds makes it a crucial building block for various biologically active compounds,

including kinase inhibitors used in cancer therapy, such as Alectinib.[1] This guide provides a

detailed overview of the primary synthetic routes for 4-(Morpholin-4-yl)-piperidine
dihydrochloride, complete with experimental protocols, quantitative data, and process

visualizations.

Core Synthesis Routes
The synthesis of 4-(Morpholin-4-yl)-piperidine primarily revolves around two main strategies:

Reductive Amination: This is the most common approach, involving the reaction of a 4-

piperidone derivative with morpholine, followed by the reduction of the resulting enamine or
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iminium ion intermediate. The choice of protecting group on the piperidine nitrogen is a key

variable in this route.

Nucleophilic Substitution: This method involves the formation of the morpholine ring by

reacting a 4-aminopiperidine derivative with a suitable dielectrophile, such as bis(2-

bromoethyl) ether.

Following the synthesis of the free base, 4-(Morpholin-4-yl)-piperidine, the dihydrochloride salt

is typically prepared by treating the base with hydrochloric acid.

Experimental Protocols
Route 1: Reductive Amination
Method A: Starting from N-Boc-4-piperidone

This route involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone, followed by

the deprotection of the Boc group and subsequent salt formation.

Step 1: Synthesis of tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate In a 250 mL three-

necked flask, N-tert-butoxycarbonyl-4-piperidone (10.0g, 50 mmol) is dissolved in anhydrous

methanol (100 mL).[1] Acetic acid and morpholine (4.78g, 55 mmol) are slowly added to the

solution.[1] Subsequently, 10% palladium on carbon (1g) is added. The mixture is then placed

under a hydrogen atmosphere and stirred overnight.[1] Completion of the reaction is monitored

by gas chromatography. After the reaction is complete, the solvent is removed by evaporation.

The resulting residue is dissolved in dichloromethane and washed with a small amount of

water. The organic layer is separated, dried, and purified by column chromatography (using a

dichloromethane:methanol = 20:1 eluent) to yield the product as a white solid.[1]

Step 2: Synthesis of 4-(Morpholin-4-yl)-piperidine and its Dihydrochloride Salt The tert-butyl 4-

(morpholin-4-yl)piperidine-1-carboxylate (9.0g, 33 mmol) is placed in a 100 mL three-necked

flask. A solution of hydrochloric acid in 1,4-dioxane is added, and the mixture is stirred.[1] The

resulting precipitate is collected by filtration to give the dihydrochloride salt as a white solid.[1]

To obtain the free base, the solid can be neutralized with a suitable base.[1]

Method B: Starting from N-Benzyl-4-piperidone
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This pathway involves an initial reductive amination to form the N-benzylated intermediate,

followed by a debenzylation step via catalytic hydrogenation.

Step 1: Synthesis of 4-(1-benzylpiperidin-4-yl)morpholine A common method involves the

reaction of 1-benzyl-4-piperidone with morpholine.[2][3] A patent describes heating 1-benzyl-4-

piperidone and morpholine in a toluene solvent to 110°C.[2] Another approach performs the

reductive amination in a one-pot reaction under a hydrogen atmosphere (up to 1 MPa) in the

presence of a platinum or palladium catalyst.[3]

Step 2: Synthesis of 4-(Morpholin-4-yl)-piperidine (Debenzylation) The N-benzyl-4-(4-

morpholinyl)piperidine (41.59 g, 0.16 mol) is dissolved in methanol (400 mL).[4] To this solution,

10% palladium on carbon catalyst (5.2 g) is added.[4] The mixture is hydrogenated at room

temperature for 18 hours under a hydrogen pressure of 50 psi.[4] Upon completion, the catalyst

is removed by filtration, and the filtrate is concentrated to yield a colorless oily substance which

crystallizes upon standing.[4]

Step 3: Formation of the Dihydrochloride Salt The resulting 4-(Morpholin-4-yl)-piperidine free

base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid (e.g., HCl

in 1,4-dioxane or another appropriate solvent) to precipitate the dihydrochloride salt.[1]

Quantitative Data Summary
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Synthesis Pathway Visualizations
Below are the graphical representations of the core synthesis routes for 4-(Morpholin-4-yl)-
piperidine dihydrochloride.

Route 1A: From N-Boc-4-piperidone

N-Boc-4-piperidone tert-butyl 4-(morpholin-4-yl)
piperidine-1-carboxylate

1. Morpholine, Acetic Acid
2. Pd/C, H₂ 4-(Morpholin-4-yl)-piperidine

dihydrochloride
HCl in 1,4-Dioxane
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Click to download full resolution via product page

Caption: Route 1A via Reductive Amination of N-Boc-4-piperidone.

Route 1B: From N-Benzyl-4-piperidone

N-Benzyl-4-piperidone 4-(1-benzylpiperidin-4-yl)
morpholine

Reductive Amination
(Morpholine, H₂, Catalyst) 4-(Morpholin-4-yl)-piperidine

Debenzylation
(Pd/C, H₂) 4-(Morpholin-4-yl)-piperidine

dihydrochloride
2 eq. HCl
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Caption: Route 1B via Reductive Amination and Debenzylation.

Conclusion
The synthesis of 4-(Morpholin-4-yl)-piperidine dihydrochloride is well-established, with

reductive amination being the most prevalent and efficient strategy. The choice between using

an N-Boc or N-benzyl protected 4-piperidone derivative depends on factors such as reagent

availability, cost, and desired scale of production. The N-Boc route offers a straightforward

deprotection step, while the N-benzyl route requires catalytic hydrogenation. Both methods

provide good to excellent yields. The protocols and data presented in this guide offer a solid

foundation for researchers and drug development professionals working with this important

pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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